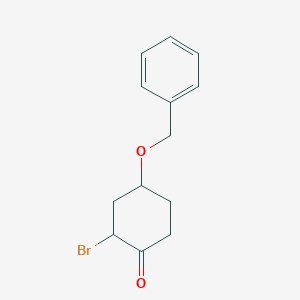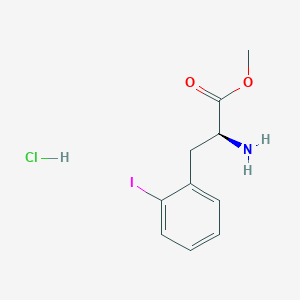
(S)-Methyl2-amino-3-(2-iodophenyl)propanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, an amino group, and a methyl ester group. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride typically involves several steps. One common method includes the iodination of a phenyl ring, followed by the introduction of an amino group and the formation of a methyl ester. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine atom can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride
- Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride
- Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride
Uniqueness
The presence of the iodine atom in (S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride distinguishes it from similar compounds. This iodine atom can significantly influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it unique and valuable for specific applications.
Propiedades
Fórmula molecular |
C10H13ClINO2 |
|---|---|
Peso molecular |
341.57 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(2-iodophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |
Clave InChI |
JPFIHGHMHOTIMO-FVGYRXGTSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC=CC=C1I)N.Cl |
SMILES canónico |
COC(=O)C(CC1=CC=CC=C1I)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate](/img/structure/B8431035.png)
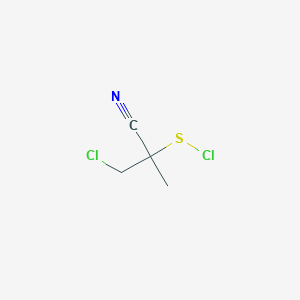
![8-Bromo-6-chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B8431040.png)
![(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine](/img/structure/B8431043.png)
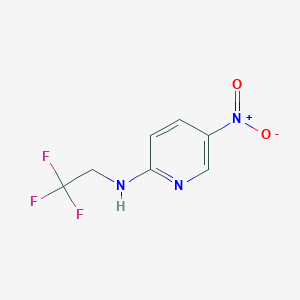
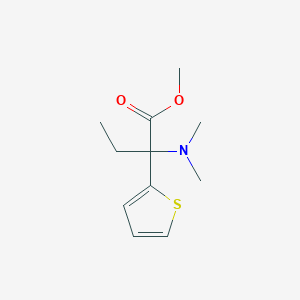
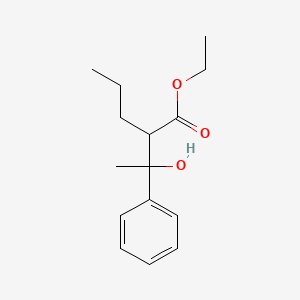
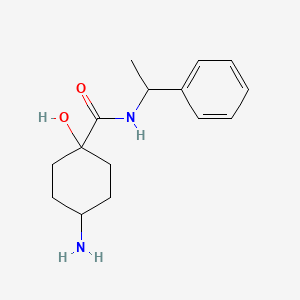
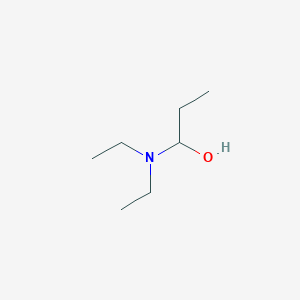
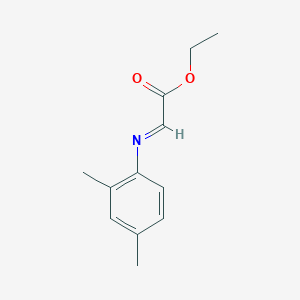
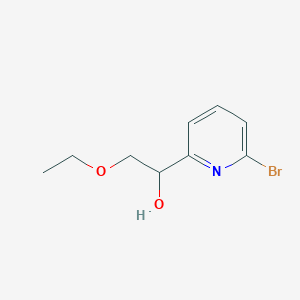
![1-[6-tert-Butylpyridin-3-yl]propan-1-one](/img/structure/B8431106.png)
![(S)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one](/img/structure/B8431122.png)
